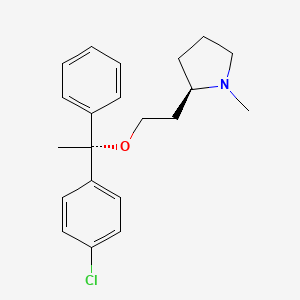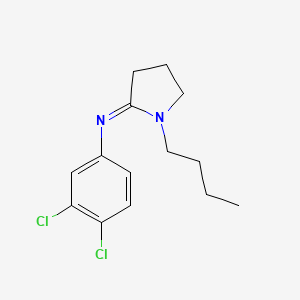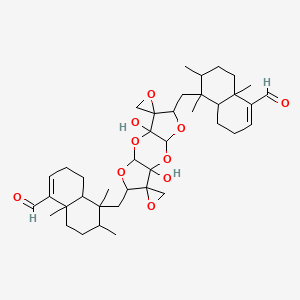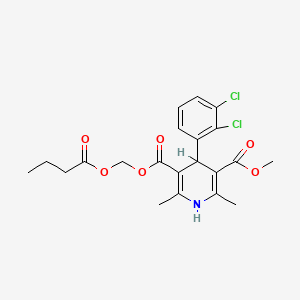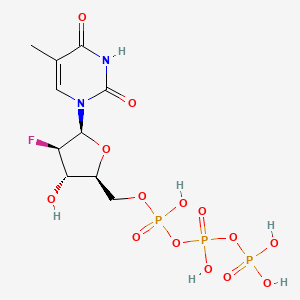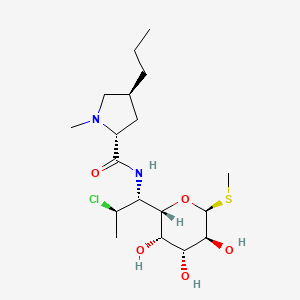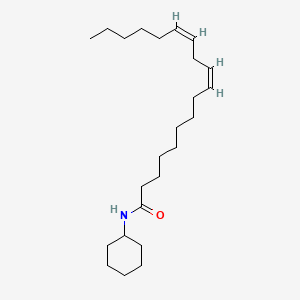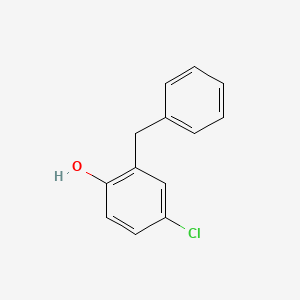
2-苄基-4-氯苯酚
概述
科学研究应用
氯酚在科学研究中有着广泛的应用,包括:
化学: 用作有机合成的试剂,以及化学制剂中的抗菌剂。
生物学: 在微生物学研究中用于抑制细菌和真菌的生长。
医学: 研究其在消毒剂和杀菌剂中的潜在用途。
工业: 用作化妆品和个人护理产品的防腐剂
作用机制
氯酚通过破坏微生物细胞膜的完整性来发挥其抗菌作用。它靶向脂质双层,导致细胞内容物泄漏,最终导致细胞死亡。 该化合物还会干扰微生物细胞内的酶活性,进一步增强其抗菌功效 .
类似化合物:
氯丁二烯: 用于生产聚氯丁二烯(氯丁橡胶)橡胶的单体.
二氯酚: 另一种具有类似抗菌特性的卤代酚类化合物.
比较:
氯酚 vs. 氯丁二烯: 虽然氯酚主要用于其抗菌特性,但氯丁二烯主要用于合成橡胶的生产。
氯酚 vs. 二氯酚: 两种化合物都具有抗菌特性,但氯酚毒性较低,在消费品中应用更为广泛.
氯酚独特的抗菌功效和较低的毒性使其成为各种应用中的一种宝贵化合物,使其区别于其他类似化合物。
安全和危害
生化分析
Biochemical Properties
2-Benzyl-4-chlorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to increase cytochrome P-450 content in the liver, which is crucial for the metabolism of many substances . Additionally, it decreases aryl hydrocarbon hydroxylase activity, affecting the detoxification processes in the liver . The compound’s interactions with these biomolecules highlight its potential impact on metabolic pathways and detoxification mechanisms.
Cellular Effects
2-Benzyl-4-chlorophenol exerts several effects on different cell types and cellular processes. It causes skin irritation and may lead to allergic reactions, indicating its impact on cellular signaling pathways related to inflammation and immune responses . The compound is also suspected of causing cancer and damaging fertility, suggesting it may influence gene expression and cellular metabolism in ways that promote carcinogenesis and reproductive toxicity . These effects underscore the importance of understanding the cellular mechanisms underlying its action.
Molecular Mechanism
At the molecular level, 2-Benzyl-4-chlorophenol exerts its effects through various binding interactions and enzyme modulation. It can inhibit or activate enzymes involved in metabolic pathways, such as cytochrome P-450 . The compound’s ability to bind to specific biomolecules and alter their function is a key aspect of its mechanism of action. Additionally, it may cause changes in gene expression, leading to altered cellular functions and potential toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-4-chlorophenol can change over time. The compound is stable under certain conditions but may degrade over extended periods . Long-term exposure to 2-Benzyl-4-chlorophenol has been associated with chronic toxicity, including damage to organs such as the kidneys . These temporal effects highlight the need for careful monitoring and control of exposure levels in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Benzyl-4-chlorophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, but higher doses can lead to significant adverse effects, including nephropathy and carcinogenesis . These dosage-dependent effects emphasize the importance of determining safe exposure levels to minimize toxicological risks.
Metabolic Pathways
2-Benzyl-4-chlorophenol is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes facilitate the compound’s metabolism and detoxification, converting it into various metabolites excreted in urine and feces . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 2-Benzyl-4-chlorophenol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and potential toxicity. The compound’s distribution patterns are essential for understanding its pharmacokinetics and toxicological profile.
Subcellular Localization
2-Benzyl-4-chlorophenol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, influencing its interactions with cellular components and its overall biochemical effects. Understanding these localization mechanisms is vital for elucidating the compound’s mode of action at the cellular level.
准备方法
合成路线和反应条件: 氯酚是通过五氧化二钠或五氧化二钾与苄基氯反应合成 . 该反应通常包括以下步骤:
五氧化二钠或五氧化二钾的制备: 钠或钾金属与氧气反应生成相应的五氧化二钠或五氧化二钾。
与苄基氯反应: 然后在受控条件下,将五氧化二钠或五氧化二钾与苄基氯反应生成氯酚。
工业生产方法: 在工业环境中,氯酚是使用大型反应器生产的,其中反应条件(例如温度和压力)被仔细控制,以优化产率和纯度 .
化学反应分析
反应类型: 氯酚会发生多种化学反应,包括:
氧化: 氯酚可以被氧化形成相应的醌类化合物。
还原: 它可以被还原形成酚类衍生物。
取代: 氯酚可以发生亲电芳香取代反应,其中氯原子被其他取代基取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 卤素和硝化剂等试剂在酸性或碱性条件下使用。
主要生成物:
氧化: 醌类化合物及其相关化合物。
还原: 酚类衍生物。
取代: 取决于所用试剂,各种取代酚类.
相似化合物的比较
Chloroprene: A monomer used in the production of polychloroprene (neoprene) rubber.
Dichlorophene: Another halogenated phenolic compound with similar antimicrobial properties.
Comparison:
Clorophene vs. Chloroprene: While Clorophene is primarily used for its antimicrobial properties, Chloroprene is mainly used in the production of synthetic rubber.
Clorophene vs. Dichlorophene: Both compounds have antimicrobial properties, but Clorophene is less toxic and more widely used in consumer products.
Clorophene’s unique combination of antimicrobial efficacy and relatively low toxicity makes it a valuable compound in various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-benzyl-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKMMSIFQUPKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt) | |
| Record name | Clorophene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020154 | |
| Record name | Clorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley] | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clorophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | O-BENZYL-P-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
370 °F (NTP, 1992) | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | O-BENZYL-P-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | O-BENZYL-P-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/ | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Clorophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | O-BENZYL-P-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light tan or pink flakes | |
CAS No. |
120-32-1 | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorophene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-chlorophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-2-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Clorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorofene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOROPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7560BB0BO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-BENZYL-P-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119.3 °F (NTP, 1992), 48.5 °C | |
| Record name | ORTHO-BENZYL-PARA-CHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19872 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | O-BENZYL-P-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5179 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism of action of 2-benzyl-4-chlorophenol is not fully elucidated in the provided research, it acts as a disinfectant, suggesting interference with essential cellular processes in microorganisms. [, , , ] Further research is needed to understand the specific molecular targets and downstream effects.
ANone: * Molecular Formula: C13H11ClO* Molecular Weight: 218.68 g/mol* Spectroscopic data: Infrared (IR) spectroscopy has been used to confirm the structure of the synthesized compound. []
ANone: Limited data is available on the stability of 2-benzyl-4-chlorophenol under various conditions. Research suggests it can be effectively incorporated into polymeric micelles for disinfectant coatings on catheters, indicating some degree of stability and compatibility with certain materials. [] Further research is needed to explore its stability profile in different environments and its compatibility with a broader range of materials.
ANone: The provided research does not mention any catalytic properties or applications of 2-benzyl-4-chlorophenol. It primarily focuses on its use as a disinfectant and analytical methods for its detection.
ANone: While the provided research does not detail specific computational chemistry studies on 2-benzyl-4-chlorophenol, it highlights the use of process simulation software for optimizing the continuous extraction process. [] This suggests the potential for applying computational methods, such as QSAR modeling, to further investigate its properties and potential applications.
ANone: The provided research does not delve into specific SHE regulations for 2-benzyl-4-chlorophenol. As a disinfectant, it falls under regulations governing the manufacture, use, and disposal of such substances. Further investigation is required to understand the specific regulatory guidelines and risk mitigation strategies associated with its production and application.
ANone: The provided research primarily focuses on the application of 2-benzyl-4-chlorophenol as a disinfectant and does not provide detailed information regarding its PK/PD properties.
ANone: Research indicates 2-benzyl-4-chlorophenol exhibits broad-spectrum antimicrobial activity. Studies have explored its efficacy against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae, using methods like Fractional Bactericidal Concentration (FBC) determination. [, , ]
ANone: While the provided research mentions 2-benzyl-4-chlorophenol as a component in various applications like disinfectants and dry-cleaning agents, detailed toxicological data is limited. Further investigation is needed to establish a comprehensive safety profile, including potential long-term effects and any adverse reactions.
ANone: One study describes the incorporation of 2-benzyl-4-chlorophenol into polymeric micelles for coating catheters. [] This approach highlights a potential drug delivery system for localized and sustained release of the compound.
ANone: The available research does not mention specific biomarkers associated with 2-benzyl-4-chlorophenol. Further research is needed to explore potential biomarkers for monitoring its efficacy, predicting treatment response, or identifying any adverse effects.
ANone: Several analytical techniques have been employed for the analysis of 2-benzyl-4-chlorophenol, including:
- High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like PDA [, , ], has been used for the separation, identification, and quantification of 2-benzyl-4-chlorophenol in various matrices, including disinfectants and cosmetics.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been utilized for the analysis of 2-benzyl-4-chlorophenol in cosmetics after suitable extraction and derivatization procedures. [, ]
- Ultrasound-Assisted Extraction (UAE): This method has been combined with SPME and GC-MS for the determination of 2-benzyl-4-chlorophenol in river sediment samples. []
ANone: While the research primarily focuses on the applications of 2-benzyl-4-chlorophenol, it highlights its presence in river sediment [] indicating its release into the environment. The ecological impact of this compound, its bioaccumulation potential, and degradation pathways require further investigation. Research into effective bioremediation strategies and alternative, more environmentally friendly disinfectants is crucial for mitigating any negative impacts.
ANone: While the research mentions the use of various analytical techniques like HPLC and GC-MS for 2-benzyl-4-chlorophenol analysis, detailed validation procedures are not explicitly described. Validation of these methods typically involves assessing parameters like accuracy, precision, linearity, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical data. []
ANone: The specific quality control and assurance measures employed for 2-benzyl-4-chlorophenol-containing products depend on the intended application and relevant regulatory requirements. These measures may include:
ANone: The provided research does not address the immunogenicity of 2-benzyl-4-chlorophenol. Further studies are needed to investigate its potential to induce an immune response and explore any strategies for mitigating or modulating immunogenicity if required.
ANone: The provided research does not delve into the specific interactions of 2-benzyl-4-chlorophenol with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further research is needed to understand these aspects.
ANone: While the research does not directly compare alternatives, it acknowledges the continuous search for environmentally friendly and effective disinfectants. [, ] Identifying and evaluating suitable substitutes with improved safety profiles and reduced environmental impact is an active area of research.
ANone: Continued research on 2-benzyl-4-chlorophenol would benefit from:
ANone: While the provided research does not offer a historical overview, it highlights its long-standing use as a disinfectant [, ] and its presence in various formulations. [, ] Tracing back its initial discovery, synthesis methods, and evolving applications could provide valuable historical context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)

